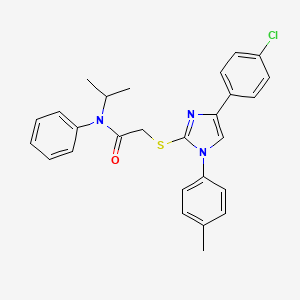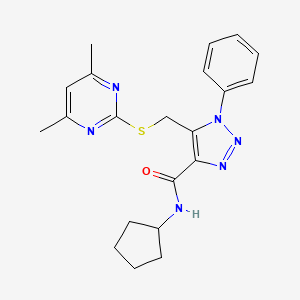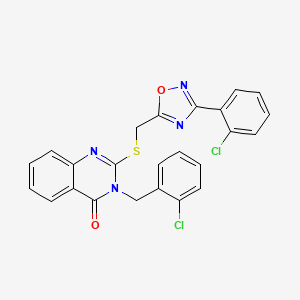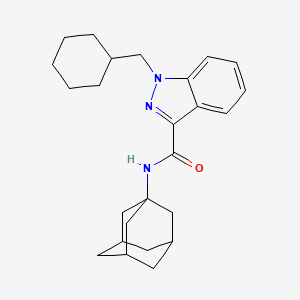
2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide” is a complex organic molecule. It contains several functional groups and structural features, including a chlorophenyl group, a tolyl group, an imidazole ring, a thioether linkage, and an acetamide group. These groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could have aromatic properties. The chlorophenyl and tolyl groups are also aromatic. The thioether linkage and acetamide group would likely have an impact on the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the imidazole ring might participate in electrophilic substitution reactions . The thioether linkage could potentially be oxidized. The acetamide group might undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on synthesizing a series of compounds, including ones similar to the specified chemical, demonstrated their promising antimicrobial and moderate antioxidant activities. These compounds showed specificity towards Gram-positive bacterial species, highlighting their potential in medical and pharmaceutical research (V. et al., 2015).
Corrosion Inhibition Potential
Research on benzimidazole derivatives, closely related to the specified chemical, revealed their potential as corrosion inhibitors. These compounds showed high efficacy in protecting carbon steel in acidic environments, which is significant for industrial applications (Rouifi et al., 2020).
Anticonvulsant Activity
Compounds structurally similar to the specified chemical demonstrated notable anticonvulsant activity. This is particularly relevant in the development of new therapeutic agents for seizure disorders (Aktürk et al., 2002).
Antimicrobial Activity
Another study synthesized derivatives related to the specified chemical and tested them for antimicrobial activities. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting their utility in developing new antimicrobial agents (Salman et al., 2015).
Antibacterial and Antitumor Activities
Further research on derivatives of the specified compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria. Some derivatives also exhibited reasonable anticancer activity against various human tumor cell lines, indicating their potential in cancer research (Desai et al., 2008).
Molecular Docking and Antioxidant Activity
Studies involving molecular docking and antioxidant activity assessments of related compounds revealed their potential as antioxidant agents. This suggests their applicability in addressing oxidative stress-related conditions (Hossan, 2020).
Future Directions
Given the complexity of this molecule and the presence of several functional groups known to confer biological activity, it could be a promising candidate for further study . Potential areas of research could include synthesizing the compound, studying its reactivity, determining its physical and chemical properties, and evaluating its biological activity.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3OS/c1-19(2)31(24-7-5-4-6-8-24)26(32)18-33-27-29-25(21-11-13-22(28)14-12-21)17-30(27)23-15-9-20(3)10-16-23/h4-17,19H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJVTHHDKYYEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2672524.png)
![N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide](/img/structure/B2672525.png)
![4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2672526.png)




![Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2672534.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2672538.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)